molecular formula C4H3BrClNO2S2 B2431068 (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride CAS No. 1936566-69-6

(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride

Cat. No.: B2431068
CAS No.: 1936566-69-6
M. Wt: 276.55
InChI Key: NBZUXDKSBGWOKU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which can replace the sulfonyl chloride group . Typical reaction conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride include:

  • (5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride
  • (5-Fluoro-1,3-thiazol-4-yl)methanesulfonyl chloride
  • (5-Iodo-1,3-thiazol-4-yl)methanesulfonyl chloride

Uniqueness

The uniqueness of this compound lies in its bromine substituent, which can influence the compound’s reactivity and the properties of the resulting derivatives . The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, providing a versatile platform for chemical synthesis .

Properties

IUPAC Name

(5-bromo-1,3-thiazol-4-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNO2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZUXDKSBGWOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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